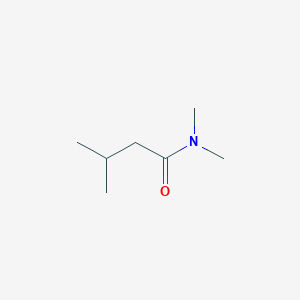

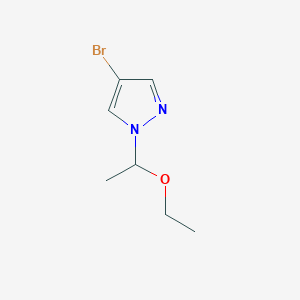

3-(3,5-二甲基吡唑-1-基)丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

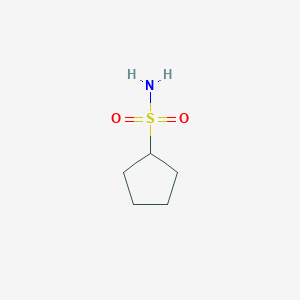

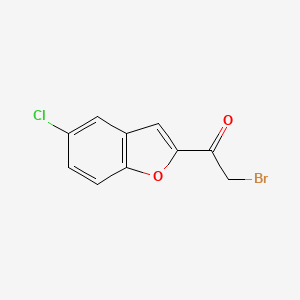

The compound "3-(3,5-Dimethylpyrazol-1-yl)propanal" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their ability to bind to various metals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin involved multiple steps, including characterization by NMR, MS, and elemental analysis . Similarly, the synthesis of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands was achieved by reacting the ligands with palladium(II) chloride, yielding both monomeric and dimeric complexes . The synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes also illustrates the versatility of pyrazole derivatives in forming stable metal complexes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. For example, the crystal structure of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin was determined to be in the P21/c space group of the monoclinic crystal system . The solid-state structures of palladium(II) complexes with hybrid pyrazole ligands were also determined by single-crystal X-ray diffraction . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions, often as ligands in coordination compounds. The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring. For instance, the additional methyl group in 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid was found to significantly affect the stability and reactivity of its transition metal complexes . The reactivity of pyrazole derivatives with tungsten carbonyl was also explored, leading to the formation of seven-coordinate oxidative-addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as density, thermal stability, and catalytic activity, are important for their practical applications. The compound 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin exhibited high densities and good thermal stabilities, which are desirable traits for materials used in energetic applications . The glutathione peroxidase-like catalytic activity of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives was studied, showing that these compounds could act as enzyme mimics .

科学研究应用

在胰腺研究中的应用

3,5-二甲基吡唑,与3-(3,5-二甲基吡唑-1-基)丙醛相关的化合物,已被研究其降血糖性质。Nofa、Lampatov和Lepilov(2015)的研究发现,其与铜的复合物显示出降低血糖水平,但导致大鼠胰腺出现组织病理学变化,包括炎症浸润和坏死(Nofa, Lampatov, & Lepilov, 2015)。

在腐蚀抑制中的应用

Masoumi、Sadr和Soltani(2020)进行了一项研究,合成了与3-(3,5-二甲基吡唑-1-基)丙醛密切相关的吡唑配体,并研究了它们作为腐蚀抑制剂的应用。这些配体显示出在减轻钢铁腐蚀方面具有很高的潜力,突显了它们在材料科学中的相关性(Masoumi, Sadr, & Soltani, 2020)。

在化学合成中的应用

Sayed及其同事(2002)探索了使用3-(3,5-二甲基吡唑-1-基)丙醛衍生物合成新化合物,展示了其在创建各种化学结构,包括吡啶酮和吡啶-6-亚胺方面的实用性(Sayed, Khalil, Ahmed, & Raslan, 2002)。

在有机金属化学中的应用

Xie、Zhao和Tang(2016)使用3-(3,5-二甲基吡唑-1-基)丙醛的衍生物合成了被表征并用于研究与钨羰基的配位行为的化合物,展示了其在有机金属化学中的重要性(Xie, Zhao, & Tang, 2016)。

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWRIZNHJBFNDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405774 |

Source

|

| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylpyrazol-1-yl)propanal | |

CAS RN |

947404-89-9 |

Source

|

| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)